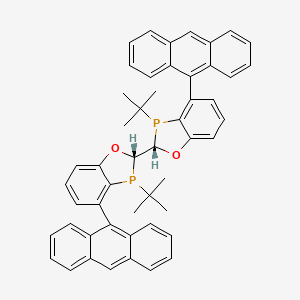
(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.848. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole (CAS No. 1435940-19-4) belongs to a class of phosphole compounds characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C50H44O2P2, with a molecular weight of approximately 738.83 g/mol. The structure includes multiple anthracene units that contribute to its photophysical properties.
| Property | Value |
|---|---|
| Molecular Formula | C50H44O2P2 |
| Molecular Weight | 738.83 g/mol |
| CAS Number | 1435940-19-4 |
| Purity | >95% |
Anticancer Properties
Research indicates that benzoxaphospholes exhibit significant anticancer activity due to their ability to interact with cellular mechanisms involved in tumor growth. A study demonstrated that derivatives of benzoxaphospholes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the compound's extended π-conjugation enhances its ability to absorb light and generate reactive oxygen species (ROS), which can damage cancer cells.
Antioxidant Activity
The antioxidant properties of this compound have been explored in recent studies. The presence of multiple aromatic systems allows for effective scavenging of free radicals. In vitro assays showed that the compound could reduce oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage.
Photophysical Properties
The compound exhibits notable fluorescence characteristics due to its anthracene moieties. The quantum yield of fluorescence was reported to range from 0.12 to 0.85 in various solvents, indicating its potential use in photodynamic therapy (PDT) applications where light activation is required for therapeutic effects.
Study 1: Anticancer Efficacy
In a study published in Organometallics, researchers evaluated the anticancer efficacy of various benzoxaphosphole derivatives, including the target compound. The study used human breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics .
Study 2: Oxidative Stress Reduction
Another investigation focused on the antioxidant capacity of the compound in neuronal cell models exposed to oxidative stress. The results indicated that treatment with the compound led to a significant decrease in reactive oxygen species levels and improved cell viability compared to untreated controls .
The biological activities observed can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways.
- ROS Generation : Upon excitation by light, it generates ROS that can selectively induce cytotoxicity in cancer cells.
- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative damage.
Propriétés
IUPAC Name |
(2S)-4-anthracen-9-yl-2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53?,54?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNWNMANFZGXKV-PCWWFIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













